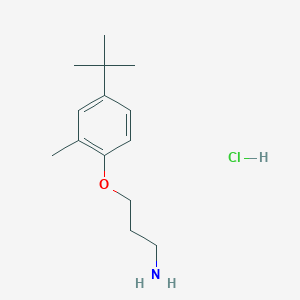
1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzolhydrochlorid
Übersicht
Beschreibung
1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride is a useful research compound. Its molecular formula is C14H24ClNO and its molecular weight is 257.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzene hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von photonischen Biosensoren
Diese Verbindung ist entscheidend für die Synthese neuartiger 3-Aminopropoxy-substituierter Dioxine, die sich für die Entwicklung von Aptameren für photonische Biosensoranwendungen eignen . Diese Biosensoren sind entscheidend für die schnelle und spezifische Screening- und empfindliche Überwachung von Umweltverschmutzern, die schwerwiegende Auswirkungen auf die menschliche Gesundheit haben.
Suzuki–Miyaura-Kreuzkupplung
Im Bereich der organischen Synthese kann diese Verbindung in Suzuki–Miyaura-Kreuzkupplungsreaktionen eingesetzt werden . Diese Reaktion ist ein weit verbreitetes, übergangsmetallkatalysiertes Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, das für seine milden Bedingungen und seine Toleranz gegenüber funktionellen Gruppen bekannt ist. Die Struktur der Verbindung könnte sie möglicherweise zu einem Kandidaten für den Einsatz als Borreagens in solchen Kupplungen machen.
Peptidsynthese
Ähnliche Verbindungen wurden als Carboxyl-aktivierende Mittel in der Peptidsynthese verwendet . Aufgrund der strukturellen Ähnlichkeiten könnte „1-(3-Aminopropoxy)-4-tert-butyl-2-methylbenzolhydrochlorid“ eine ähnliche Rolle spielen und die Bildung von Peptidbindungen bei der Synthese von Proteinen und Enzymen erleichtern.
Herstellung von Immunkonjugaten
Die Verbindung könnte eine Rolle bei der Herstellung von Antikörpern und Immunkonjugaten spielen . Diese sind in der medizinischen Forschung unerlässlich, um spezifische Antigene im Körper zu bekämpfen, was ein entscheidender Schritt bei der Entwicklung gezielter Therapien ist.
Immobilisierung von Biomolekülen
Es könnte an der Immobilisierung von großen Biomolekülen beteiligt sein , wie Proteinen oder DNA, auf verschiedenen Oberflächen. Dies ist ein wichtiger Prozess bei der Entwicklung von diagnostischen Tests und Biosensoren.
Umweltüberwachung
Aufgrund ihrer potenziellen Rolle bei der Entwicklung von photonischen Biosensoren könnte diese Verbindung zur Überwachung gefährlicher Umweltverschmutzer eingesetzt werden , wie z. B. Dioxine. Die Fähigkeit, diese Schadstoffe schnell und genau zu erkennen, ist entscheidend für den Umweltschutz und die öffentliche Gesundheit.
Eigenschaften
IUPAC Name |
3-(4-tert-butyl-2-methylphenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-11-10-12(14(2,3)4)6-7-13(11)16-9-5-8-15;/h6-7,10H,5,8-9,15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFQZQIQJBJDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















